
Ethyl N-Boc-piperidine-4-carboxylate
Overview
Description
Ethyl N-Boc-piperidine-4-carboxylate (CAS 142851-03-4) is a versatile intermediate in organic synthesis and pharmaceutical development. Its molecular formula is C₁₃H₂₃NO₄, with a molecular weight of 257.33 g/mol . Key physical properties include a density of 1.046 g/mL at 25°C, a boiling point of 120–135°C (0.5 mmHg), and a flash point of 230°F .
Preparation Methods
Preparation Methods
Boc Protection of Piperidine-4-Carboxylic Acid Derivatives
The most widely reported method involves Boc protection of piperidine-4-carboxylic acid or its salts. A representative procedure from Daugs et al. (2002) describes the reaction of 4-piperidinecarboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in a biphasic system of aqueous sodium hydroxide and tert-butanol .
Procedure:
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Dissolve 4-piperidinecarboxylic acid (700 g, 5.42 mol) in 1N NaOH (6.5 L) and tert-butanol (6.5 L) at 0°C.
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Add Boc₂O (1,295.8 g, 5.94 mol) dropwise over 30 minutes.
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Stir the mixture overnight at ambient temperature.
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Concentrate the solution under reduced pressure (48°C, 20 torr) to half-volume.
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Quench with 10% HCl (2.6 L) to precipitate the product.
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Filter, wash with water, and air-dry to obtain N-Boc-piperidine-4-carboxylic acid in 100% yield .
Key Observations:
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The use of tert-butanol as a co-solvent enhances Boc₂O solubility and reaction homogeneity.
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Quenching with HCl ensures complete protonation of the carboxylate, facilitating precipitation.
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This method avoids chromatographic purification, favoring industrial scalability .
Esterification of N-Boc-Piperidine-4-Carboxylic Acid
Ethyl ester formation typically follows Boc protection. The carboxylic acid is treated with ethanol under acidic or coupling conditions:
Steglich Esterification:
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Combine N-Boc-piperidine-4-carboxylic acid (1 mol), ethanol (5 mol), and N,N'-dicyclohexylcarbodiimide (DCC, 1.2 mol) in dichloromethane.
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Stir at 25°C for 12 hours.
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Filter off dicyclohexylurea byproduct and concentrate the filtrate.
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Purify via recrystallization from ethyl acetate/hexane (yield: 85–90%) .
Alternative Pathway:
Direct synthesis from piperidine-4-carboxylic acid ethyl ester involves Boc protection using Boc₂O and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF). This one-pot method achieves 78% yield but requires stringent moisture control .
Analysis of Reaction Conditions
Temperature and Solvent Effects
Parameter | Boc Protection | Esterification |
---|---|---|
Temperature | 0°C → ambient | 25°C |
Solvent | NaOH/tert-butanol | Dichloromethane or THF |
Catalyst | None | DCC/DMAP |
Yield | 100% | 78–90% |
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Low-Temperature Initiation: Cooling to 0°C during Boc₂O addition minimizes side reactions like tert-butyl carbonate formation .
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Solvent Polarity: Polar aprotic solvents (e.g., THF) improve DMAP activity in esterification but complicate Boc protection due to competing hydrolysis .
Catalytic Systems
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Base-Free Boc Protection: The absence of exogenous bases in the Daugs et al. method simplifies workup and reduces epimerization risks .
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Coupling Agents: DCC facilitates ester bond formation without racemization, though it generates stoichiometric waste. Newer agents like HATU may offer greener alternatives but are cost-prohibitive at scale .
Optimization Strategies
Solvent Selection
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tert-Butanol/Water Mixtures: Provide ideal polarity for Boc protection, balancing Boc₂O solubility and carboxylate deprotonation .
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THF vs. Dichloromethane: THF’s higher boiling point (66°C) allows reflux-driven esterification but necessitates anhydrous conditions .
Scaling Considerations
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Concentration Control: Evaporating the reaction mixture to half-volume before quenching maximizes product recovery while minimizing energy costs .
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Alternative Quenching Agents: Substituting HCl with citric acid reduces corrosion risks in industrial equipment without compromising yield.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions: Ethyl N-Boc-piperidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected piperidine can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Triethylamine: Used as a base in esterification reactions.
Hydrochloric Acid: Used in the deprotection of the Boc group.
Sodium Borohydride: Commonly used in reduction reactions.
Major Products:
Piperidine-4-carboxylic acid: Formed through hydrolysis.
Piperidine-4-ethanol: Formed through reduction.
Scientific Research Applications
Synthesis and Derivatives
Ethyl N-Boc-piperidine-4-carboxylate serves as a crucial intermediate in the synthesis of various piperidine derivatives, which have been explored for their biological activities. For instance, it has been used to synthesize methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, which are novel heterocyclic amino acids with potential applications in drug development .
Table 1: Synthesis Pathways Involving this compound
Cancer Therapy
Research indicates that derivatives of this compound exhibit anticancer properties. For example, compounds derived from this precursor have shown cytotoxic effects in various cancer cell lines, including hypopharyngeal tumors. The three-component cycloaddition reactions involving this compound have led to products that demonstrate better efficacy compared to established chemotherapeutics like bleomycin .
Neuropharmacology
This compound is also implicated in the development of neuropharmacological agents. Its derivatives have been studied for their potential to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes associated with Alzheimer's disease. The incorporation of piperidine moieties has been shown to enhance the brain exposure of these compounds, suggesting their utility in treating cognitive disorders .
Case Studies
-
Synthesis of Pyrazole Derivatives :
A study synthesized several pyrazole derivatives using this compound as a starting material. The resulting compounds were evaluated for their biological activity, leading to the identification of several promising candidates for further development . -
Anticancer Activity Evaluation :
In vitro studies demonstrated that derivatives synthesized from this compound exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming traditional chemotherapeutic agents .
Mechanism of Action
The mechanism of action of Ethyl N-Boc-piperidine-4-carboxylate primarily involves its role as an intermediate in chemical reactions. It acts as a substrate in various catalytic processes, facilitating the formation of complex molecules. The Boc group provides protection to the piperidine nitrogen, allowing selective reactions at other sites of the molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with Ethyl N-Boc-piperidine-4-carboxylate, differing in substituents or backbone modifications, which influence their reactivity and applications.
Structural and Physical Property Comparison
Compound | CAS No. | Molecular Weight (g/mol) | Key Structural Difference | Similarity Score |
---|---|---|---|---|
This compound | 142851-03-4 | 257.33 | N/A (Reference compound) | 1.00 |
1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate | 188792-67-8 | 257.34 | Azepane backbone (7-membered ring) | 0.96 |
N-Boc-Piperidin-4-yl-acetic acid methyl ester | 175213-46-4 | 243.29 | Methyl ester and acetic acid substituent | 0.96 |
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | 162504-75-8 | 285.35 | Ethoxy-oxoethyl side chain | 0.68 |
Sources :
Functional and Application Differences
Compound | Key Applications | Biological Relevance |
---|---|---|
This compound | Sodium channel blockers, TACE inhibitors, α-arylation reactions | High utility in CNS and anti-inflammatory drug development |
N-Boc-Piperidin-4-yl-acetic acid methyl ester | Intermediate for kinase inhibitors and peptide mimetics | Targets cancer and metabolic disorders |
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | Building block for protease-activated receptor (PAR) antagonists | Explored in cardiovascular and fibrotic disease research |
Carborane-MMP Inhibitors | Boron neutron capture therapy (BNCT) agents for cancer | Combines carborane moieties for enhanced tumor targeting |
Sources :
Biological Activity
Ethyl N-Boc-piperidine-4-carboxylate (CAS No. 142851-03-4) is a versatile compound in medicinal chemistry, primarily recognized for its role as a precursor in the synthesis of various biologically active molecules. This article delves into its biological activities, synthesis applications, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C₁₃H₂₃NO₄
- Molecular Weight : 257.33 g/mol
- Structural Features : The compound features a piperidine ring with a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom, which enhances its stability during reactions.
Biological Activities
This compound exhibits several noteworthy biological activities:
- Sodium Channel Modulation :
- Antibacterial Activity :
- Inhibition of Tumor Necrosis Factor Alpha-Converting Enzyme (TACE) :
Synthesis Applications
This compound is utilized in multiple synthetic pathways:
- Palladium-Catalyzed Reactions : It acts as a substrate in palladium-catalyzed α-arylation reactions, facilitating the introduction of aryl groups into piperidine derivatives. This method allows for the generation of complex organic molecules with potential biological activity .
- Formation of Novel Derivatives : The Boc protecting group allows for selective modifications on the piperidine ring, enabling the synthesis of diverse derivatives that can exhibit unique biological properties .
Table 1: Summary of Biological Activities
Case Study: Sodium Channel Blockers
A study focused on synthesizing 3-amino-1-(5-indanyloxy)-2-propanol derivatives from this compound demonstrated significant sodium channel inhibition. These compounds were evaluated for their efficacy in reducing excitatory neurotransmission in animal models, showing promise for therapeutic applications in stroke management .
Q & A
Basic Questions
Q. What are the common synthetic routes for Ethyl N-Boc-piperidine-4-carboxylate, and how are intermediates purified?
this compound is typically synthesized via enolate formation using LDA under cryogenic conditions, followed by reaction with disulfides (e.g., 4-fluorothiophenol-derived disulfide). Oxidation of sulfide intermediates to sulfones can be achieved using urea hydrogen peroxide (UHP)/phthalic anhydride, which avoids chromatography and scales efficiently (180 g scale) . Purification methods vary: sulfones are isolated via extractive workup, while hydroxamate intermediates require normal-phase chromatography .
Q. What safety precautions are critical when handling this compound?
The compound may cause skin/eye irritation. Mandatory PPE includes nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Waste must be segregated and disposed via certified hazardous waste services .
Q. How should this compound be stored to ensure stability?
Store in airtight containers under inert gas (N₂/Ar) at 2–8°C, protected from light and moisture. Avoid proximity to oxidizers or strong acids. Stability tests indicate decomposition above 40°C, with hazardous byproducts (e.g., CO, NOₓ) under combustion .
Advanced Research Questions
Q. How can alkylation steps involving this compound be optimized to improve yields?
Low yields in alkylation (e.g., propargyl bromide reactions) often stem from steric hindrance at the piperidine nitrogen. Using freshly prepared LDA (1 M in hexane-THF) and switching to more reactive halides (e.g., 2-iodoethyl benzene instead of bromide) increased yields from 35% to 44% in quaternary carbon formation . Pre-activation of the amine via HCl gas deprotection enhances nucleophilicity .
Q. What analytical methods are recommended for characterizing this compound and its derivatives?
- NMR : ¹H/¹³C NMR confirms Boc group integrity (δ ~1.4 ppm for tert-butyl) and ester carbonyl (δ ~170 ppm).
- LC-MS : Monitors reaction progress; expected [M+H]⁺ = 257.3 .
- TLC : Use ethyl acetate/hexane (1:3) with UV visualization for intermediates like sulfones (Rf ~0.5) .
Q. How can researchers address contradictions in reported yields for piperidine-functionalized products?
Discrepancies often arise from reaction scalability or reagent purity. For example, MCPBA oxidation requires rigorous anhydrous conditions, whereas UHP/phthalic anhydride is moisture-tolerant and scalable . Reproducibility issues in SNAr reactions (e.g., diphenyl ether formation) can be mitigated by using excess potassium carbonate (1.5 eq) in DMF at 80°C .
Q. What role does this compound play in synthesizing neuropharmacological agents?
The compound is a key intermediate in drug candidates like CYM51010, a µ-opioid receptor modulator. Its 4-carboxylate group enables conjugation with acetamide pharmacophores via alkylation, while the Boc group allows selective deprotection for further functionalization .
Q. How can instability of intermediates during Boc deprotection be mitigated?
Use HCl gas in isopropyl acetate instead of aqueous HCl to prevent ester hydrolysis. Monitor pH to avoid over-acidification (<pH 2), which degrades the piperidine core. Immediate neutralization with K₂CO₃ post-deprotection stabilizes the free amine .
Q. Methodological Tables
Table 1: Optimization of Alkylation Conditions
Reagent | Solvent | Base | Yield (%) | Reference |
---|---|---|---|---|
Propargyl bromide | DMF | K₂CO₃ | 85 | |
2-Iodoethyl benzene | THF | LDA | 44 |
Table 2: Key Physical Properties
Property | Value | Reference |
---|---|---|
Molecular Weight | 257.3 g/mol | |
Boiling Point | 120–135°C (0.5 mmHg) | |
Density | 1.046 g/cm³ |
Properties
IUPAC Name |
1-O-tert-butyl 4-O-ethyl piperidine-1,4-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-5-17-11(15)10-6-8-14(9-7-10)12(16)18-13(2,3)4/h10H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHJCTUTPIKNAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374497 | |
Record name | Ethyl N-Boc-piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142851-03-4 | |
Record name | Ethyl N-Boc-piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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